molecular formula C18H14N2O2 B2499981 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 477886-69-4

4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2499981
CAS No.: 477886-69-4
M. Wt: 290.322
InChI Key: MGSXXZIBOVZTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline: is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]quinoxaline core substituted with a 4-methoxyphenoxy group. It has a molecular formula of C18H14N2O2 and a molecular weight of 290.32 g/mol . This compound is primarily used in research settings due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is the Akt kinase . Akt kinases are attractive targets for small molecule drug discovery due to their key role in tumor cell survival/proliferation and their overexpression/activation in many human cancers .

Mode of Action

The compound interacts with its target, the Akt kinase, inhibiting its function . This inhibition disrupts the kinase’s role in promoting survival signals that downregulate apoptotic pathways, contributing to cancer progression .

Biochemical Pathways

The inhibition of Akt kinase affects a wide range of downstream targets that regulate tumor-associated cell processes such as cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis . The correlation between resistance to chemotherapy and Akt activation has also been observed in prostate cancer cell lines and in human tumor tissue .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of various human leukemia cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound shows interesting cytotoxic potential against different human leukemia cell lines (MV4-11, K562, MOLM14, and Jurkat cells) . The most promising active pyrroloquinoxalines were found to inhibit K562 cell line proliferation with an IC50 of 4.5mM, and U937 and MCF7 cell lines with IC50 of 5 and 8mM, respectively .

Action Environment

The compound’s synthesis and testing were likely conducted under standard laboratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method includes the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers in the presence of a catalyst such as FeCl3. This reaction facilitates the formation of C-C and C-N bonds, leading to the desired pyrroloquinoxaline structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP), has been explored for the preparation of quinoxaline derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential as an antiparasitic agent, particularly against malaria and Leishmania. It also exhibits antifungal activity and has been studied as a ligand for 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, and other enzymes .

Industry: In the industrial sector, this compound derivatives are explored for their potential use in organic semiconductors and as functional materials in optoelectronic devices .

Comparison with Similar Compounds

    Pyrrolo[1,2-a]quinoxaline: The parent compound without the 4-methoxyphenoxy substitution.

    4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline: A similar compound with a chlorine substitution instead of a methoxy group.

    4-(4-Methylphenoxy)pyrrolo[1,2-a]quinoxaline: A compound with a methyl group substitution.

Uniqueness: 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methoxyphenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-21-13-8-10-14(11-9-13)22-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSXXZIBOVZTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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